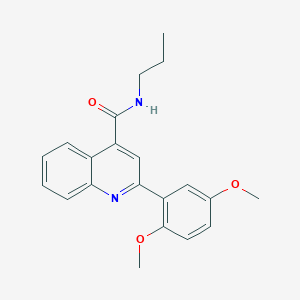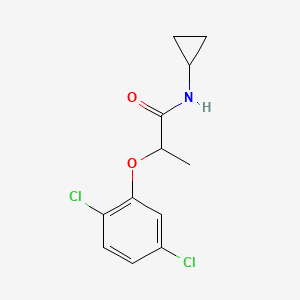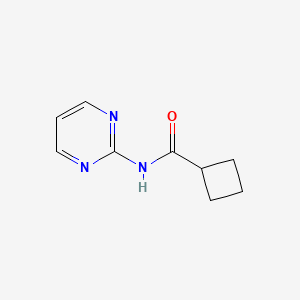
2,2-dibromo-N,N-diethyl-1-methylcyclopropanecarboxamide
描述
2,2-dibromo-N,N-diethyl-1-methylcyclopropanecarboxamide, also known as DBMC, is a chemical compound that has been widely used in scientific research. It is a cyclopropane-based amide that has been found to have various biochemical and physiological effects. DBMC has been used in many laboratory experiments to study its mechanism of action, as well as its potential applications in different fields.
作用机制
The mechanism of action of 2,2-dibromo-N,N-diethyl-1-methylcyclopropanecarboxamide involves the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine, which is essential for the proper functioning of the nervous system. By inhibiting AChE, 2,2-dibromo-N,N-diethyl-1-methylcyclopropanecarboxamide causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis.
Biochemical and Physiological Effects:
In addition to its insecticidal properties, 2,2-dibromo-N,N-diethyl-1-methylcyclopropanecarboxamide has also been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, as well as antioxidant and anticancer activities. 2,2-dibromo-N,N-diethyl-1-methylcyclopropanecarboxamide has also been found to have an effect on the cardiovascular system, leading to a decrease in blood pressure.
实验室实验的优点和局限性
One of the main advantages of using 2,2-dibromo-N,N-diethyl-1-methylcyclopropanecarboxamide in laboratory experiments is its high potency. It has been found to be highly effective in small concentrations, making it a cost-effective option for researchers. However, one of the limitations of using 2,2-dibromo-N,N-diethyl-1-methylcyclopropanecarboxamide is its potential toxicity. It can be toxic to humans and other animals, and therefore must be handled with care in laboratory settings.
未来方向
There are several future directions for the use of 2,2-dibromo-N,N-diethyl-1-methylcyclopropanecarboxamide in scientific research. One potential application is in the development of new insecticides that are more effective and environmentally friendly. 2,2-dibromo-N,N-diethyl-1-methylcyclopropanecarboxamide could also be used in the development of new drugs for the treatment of inflammation, cancer, and cardiovascular diseases. Additionally, further research could be done to explore the potential toxic effects of 2,2-dibromo-N,N-diethyl-1-methylcyclopropanecarboxamide and to develop safer handling procedures in laboratory settings.
Conclusion:
In conclusion, 2,2-dibromo-N,N-diethyl-1-methylcyclopropanecarboxamide is a chemical compound that has been widely used in scientific research due to its unique properties. It has been found to be highly effective in controlling insects, as well as having various biochemical and physiological effects. While there are some limitations to its use, 2,2-dibromo-N,N-diethyl-1-methylcyclopropanecarboxamide has great potential for future applications in different fields.
科学研究应用
2,2-dibromo-N,N-diethyl-1-methylcyclopropanecarboxamide has been widely used in scientific research due to its unique properties. One of its main applications is in the field of insecticides. 2,2-dibromo-N,N-diethyl-1-methylcyclopropanecarboxamide has been found to be highly effective in controlling different types of insects, including mosquitoes, flies, and cockroaches. It works by disrupting the insect's nervous system, leading to paralysis and eventually death.
属性
IUPAC Name |
2,2-dibromo-N,N-diethyl-1-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Br2NO/c1-4-12(5-2)7(13)8(3)6-9(8,10)11/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTVOJBGRBSIHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1(Br)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-pyrazinecarboxamide](/img/structure/B4277847.png)

![4-({[2-(4-chloro-3-methylphenoxy)propanoyl]amino}methyl)benzoic acid](/img/structure/B4277859.png)

![2-chloro-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]nicotinamide](/img/structure/B4277870.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B4277878.png)

![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-phenylcyclopropanecarboxamide](/img/structure/B4277885.png)
![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4277887.png)
![N-[2-(methylthio)phenyl]-8-quinolinesulfonamide](/img/structure/B4277899.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B4277912.png)
![2-(3-methylphenoxy)-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]acetamide](/img/structure/B4277947.png)
![N,N'-[methylenebis(2,6-diethyl-4,1-phenylene)]bis(2-methyl-3-furamide)](/img/structure/B4277954.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B4277959.png)